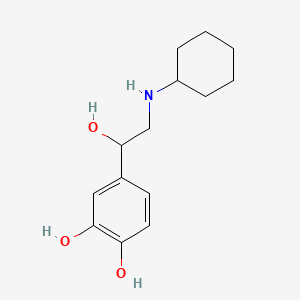
alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound with the molecular formula C14H21NO3 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxyethyl chain, which is further connected to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol typically involves the reaction of cyclohexylamine with a suitable precursor that contains the benzene-1,2-diol moiety. One common method involves the alkylation of cyclohexylamine with an appropriate epoxide or halohydrin, followed by subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products.
化学反応の分析
Types of Reactions
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclohexylamino group or the benzene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of cyclohexyl derivatives.
科学的研究の応用
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups on the benzene ring may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .
類似化合物との比較
Similar Compounds
Dopamine: A catecholamine with a similar benzene-1,2-diol structure but with an ethylamine side chain.
Norepinephrine: Another catecholamine with a similar structure but with a hydroxyl group on the ethylamine side chain.
Uniqueness
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
110054-13-2 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,14-18H,1-5,9H2 |
InChIキー |
JHEJWYODFKSDQF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















